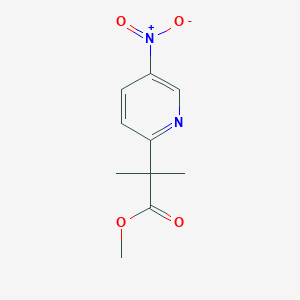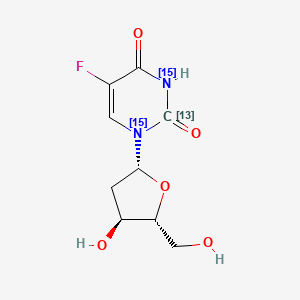
Floxuridine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Floxuridine-13C,15N2 is a labelled version of Floxuridine, an antineoplastic and antiviral compound. It is primarily used in scientific research for tracking and studying the behavior of Floxuridine in biological systems. The molecular formula of this compound is C8(13C)H11F(15N)2O5, and it has a molecular weight of 249.17 .
準備方法
The preparation of Floxuridine-13C,15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the Floxuridine molecule. The synthetic route typically starts with the precursor compounds containing the isotopes, followed by a series of chemical reactions to form the final product. The specific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .
化学反応の分析
Floxuridine-13C,15N2 undergoes various chemical reactions similar to its unlabelled counterpart, Floxuridine. These reactions include:
Oxidation: Floxuridine can be oxidized to form fluorouracil.
Reduction: Reduction reactions can convert Floxuridine to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. .
科学的研究の応用
Floxuridine-13C,15N2 is widely used in scientific research due to its labelled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies involving the synthesis and reactivity of nucleoside analogs.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in cells.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Floxuridine in the body.
Industry: Applied in the development of new antiviral and anticancer drugs by providing insights into the mechanism of action and efficacy of Floxuridine
作用機序
Floxuridine-13C,15N2 exerts its effects by being metabolized to fluorouracil, which interferes with DNA synthesis. Fluorouracil inhibits thymidylate synthetase, an enzyme crucial for DNA replication. This inhibition leads to the incorporation of fraudulent nucleotides into DNA and RNA, disrupting their synthesis and function. The primary molecular targets are rapidly dividing cancer cells, making Floxuridine effective in treating certain types of cancer .
類似化合物との比較
Floxuridine-13C,15N2 is similar to other labelled nucleoside analogs, such as Uridine-13C,15N2. its uniqueness lies in its specific incorporation of fluorine, which enhances its antiviral and anticancer properties. Similar compounds include:
Uridine-13C,15N2: A labelled nucleoside used in metabolic studies.
Fluorouracil-13C,15N2: Another labelled antineoplastic agent used in cancer research.
Thymidine-13C,15N2: A labelled nucleoside used in DNA synthesis studies.
This compound stands out due to its specific applications in tracking and studying the behavior of Floxuridine in biological systems, providing valuable insights into its mechanism of action and therapeutic potential.
特性
分子式 |
C9H11FN2O5 |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i9+1,11+1,12+1 |
InChIキー |
ODKNJVUHOIMIIZ-QSXUPNSZSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)F)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


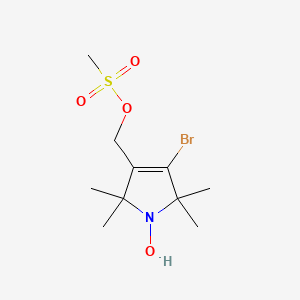
![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
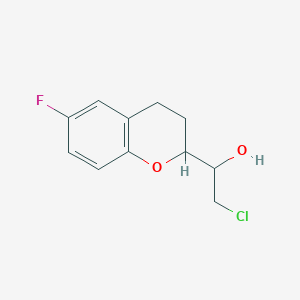
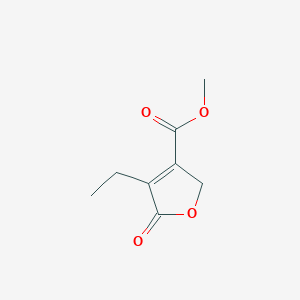
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
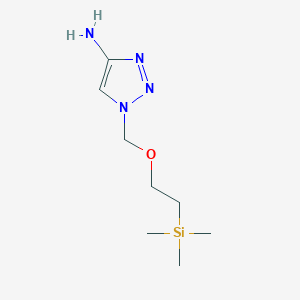
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
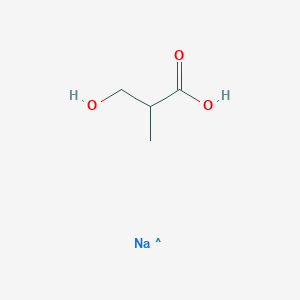
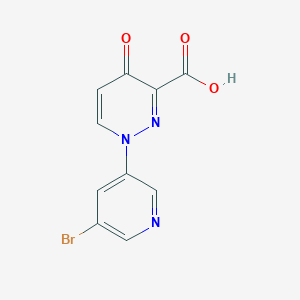
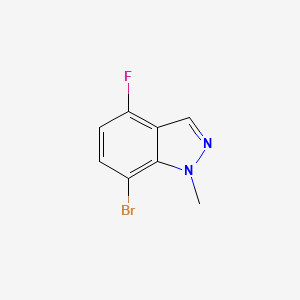
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
